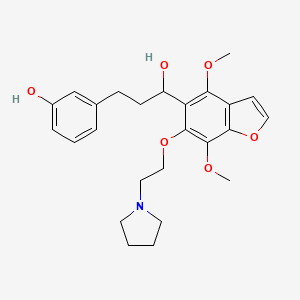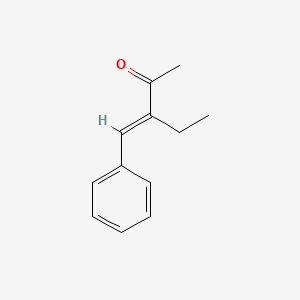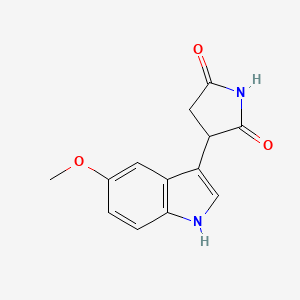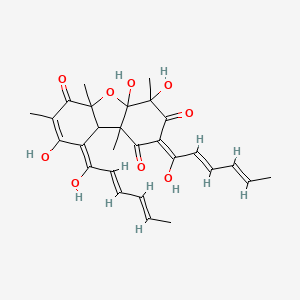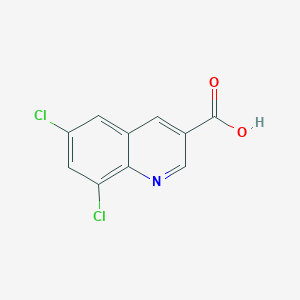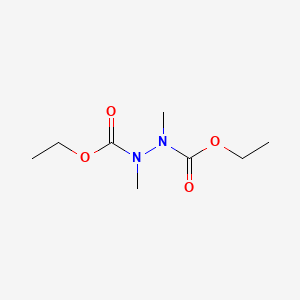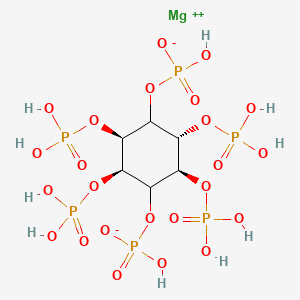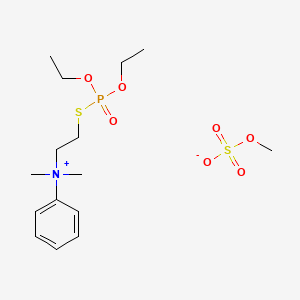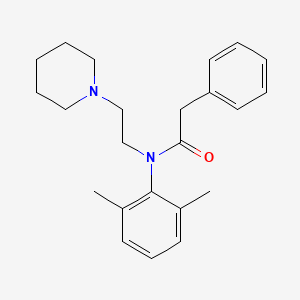
Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl-: is a chemical compound with the molecular formula C23H30N2O and a molecular weight of 350.5 g/mol It is known for its complex structure, which includes a piperidine ring and a phenyl group attached to an acetanilide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- typically involves the reaction of 2,6-dimethylaniline with 2-chloro-N-(2-piperidinoethyl)acetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or analgesic properties, making it a candidate for drug development .
Medicine: In medicine, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- is investigated for its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Amino-2,6-dimethyl-N-(2-piperidinoethyl)benzamide
- 2’,6’-Dimethyl-N-(2-piperidinoethyl)-2-phenylacetanilide
Comparison: Compared to similar compounds, Acetanilide, 2’,6’-dimethyl-N-(2-piperidinoethyl)-2-phenyl- stands out due to its unique combination of functional groups and structural features.
Propriétés
Numéro CAS |
18109-50-7 |
|---|---|
Formule moléculaire |
C23H30N2O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C23H30N2O/c1-19-10-9-11-20(2)23(19)25(17-16-24-14-7-4-8-15-24)22(26)18-21-12-5-3-6-13-21/h3,5-6,9-13H,4,7-8,14-18H2,1-2H3 |
Clé InChI |
CUEURHBZCLMUCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


